2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide
Overview
Description
2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole carboxamide derivatives. This compound has been found to have various applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of various anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
The advantages of using 2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide in lab experiments are its high purity and efficiency of synthesis. This compound has also been extensively studied for its anticancer and anti-inflammatory properties, which makes it a promising candidate for further research. However, the limitations of using this compound in lab experiments are its cost and availability.
Future Directions
There are several future directions for the research on 2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide. One direction is to study its potential use in combination therapy with other anticancer drugs. Another direction is to study its potential use in the treatment of other inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to investigate the toxicity and pharmacokinetics of this compound in vivo.
Scientific Research Applications
2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide has been found to have various scientific research applications. This compound has been extensively studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-anilino-5-[(2-cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c19-16(24)15-17(21-14(23)11-12-7-3-1-4-8-12)25-18(22-15)20-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,19,24)(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLYMFOIRYYRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Cyclohexylacetyl)amino]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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